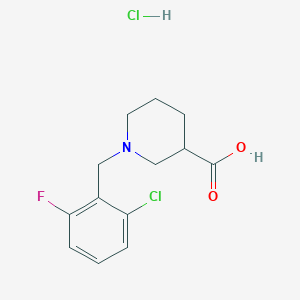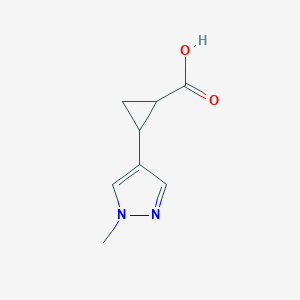
2-(1-メチル-1H-ピラゾール-4-イル)シクロプロパン-1-カルボン酸
概要
説明
2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C8H10N2O2 It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a pyrazole ring with a methyl substituent
科学的研究の応用
2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用機序
Target of Action
The primary targets of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
Like other pyrazole derivatives, it may interact with its targets by forming hydrogen bonds and hydrophobic interactions .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Result of Action
The molecular and cellular effects of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid’s action are currently unknown. As research progresses, we can expect to gain a better understanding of these effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound, followed by methylation to introduce the methyl group at the 1-position.
Cyclopropanation: The cyclopropane ring can be introduced by reacting an appropriate alkene with a carbene precursor, such as diazomethane, under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted pyrazole derivatives.
類似化合物との比較
2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
2-(1-methyl-1H-pyrazol-4-yl)acetic acid: Similar structure but with an acetic acid group instead of a cyclopropane ring.
2-(1-methyl-1H-pyrazol-4-yl)propanoic acid: Similar structure but with a propanoic acid group.
2-(1-methyl-1H-pyrazol-4-yl)butanoic acid: Similar structure but with a butanoic acid group.
The uniqueness of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid lies in its cyclopropane ring, which imparts distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
2-(1-methylpyrazol-4-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10-4-5(3-9-10)6-2-7(6)8(11)12/h3-4,6-7H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAROOKLCXZXMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


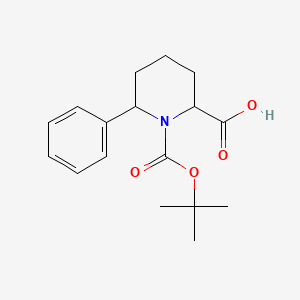
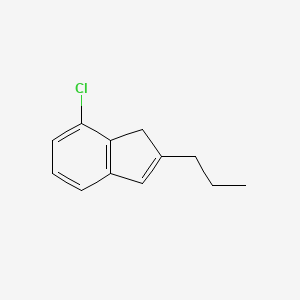
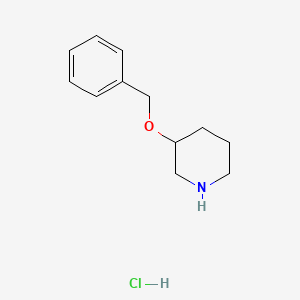
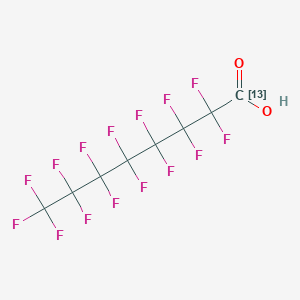

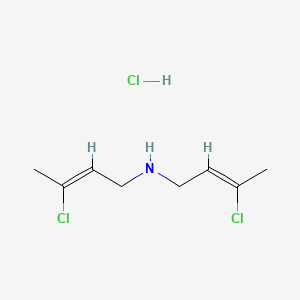
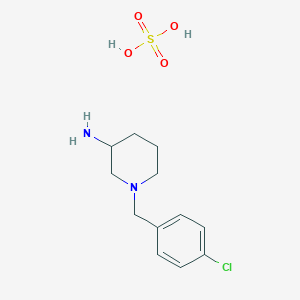
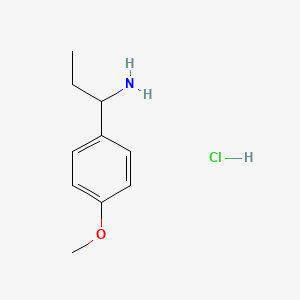
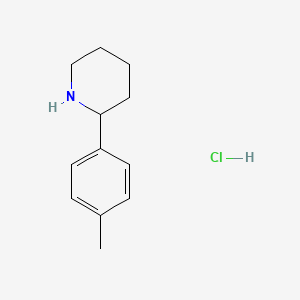
![4-Methyl-[1,4']bipiperidinyltrifluoroacetate](/img/structure/B1419217.png)
![3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1419218.png)
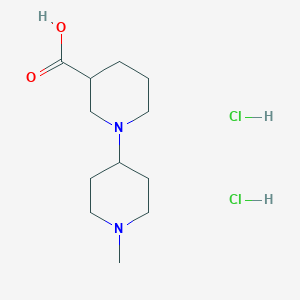
![4-[(2-Methylpentyl)oxy]aniline](/img/structure/B1419223.png)
